molecular formula C3H2Cl2N2O2S B2961555 3-chloro-1H-pyrazole-4-sulfonyl chloride CAS No. 1909324-77-1

3-chloro-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2961555
CAS No.: 1909324-77-1
M. Wt: 201.02
InChI Key: ARQQLKOTZWOCAN-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 3 and a sulfonyl chloride group at position 4. Its molecular formula is C₃H₂Cl₂N₂O₂S, with a molecular weight of 228.04 g/mol. The sulfonyl chloride group (-SO₂Cl) renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonamide moieties in pharmaceuticals and agrochemicals . The electron-withdrawing chlorine substituent at position 3 further enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

Properties

IUPAC Name

5-chloro-1H-pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQQLKOTZWOCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909324-77-1
Record name 3-chloro-1H-pyrazole-4-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1H-pyrazole-4-sulfonyl chloride. One common method includes the reaction of 1H-pyrazole-4-sulfonyl chloride with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

3-chloro-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Sulfonyl Chlorides

Structural and Electronic Differences

The reactivity and applications of pyrazole sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
  • Molecular Formula : C₇H₁₁ClN₂O₂S
  • Molecular Weight : 222.74 g/mol
  • Substituents : Ethyl (position 3), methyl (position 1)
  • Key Properties :
    • Electron-donating alkyl groups (ethyl and methyl) reduce the electrophilicity of the sulfonyl chloride compared to the chloro-substituted analogue.
    • Higher steric bulk may slow down reactions requiring nucleophilic attack at the sulfur center.
    • Applications: Less reactive intermediates for controlled sulfonylation in drug synthesis .
1-(Difluoromethyl)-3-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
  • Molecular Formula : C₅H₅ClF₂N₂O₂S
  • Molecular Weight : 266.62 g/mol
  • Substituents : Difluoromethyl (position 1), methyl (position 3)
  • Key Properties :
    • The difluoromethyl group (-CF₂H) is strongly electron-withdrawing, akin to chlorine, but introduces fluorine-specific effects (e.g., metabolic stability).
    • Enhanced lipophilicity compared to 3-chloro derivatives, making it suitable for hydrophobic drug scaffolds.
    • Applications: Used in fluorinated bioactive molecules, leveraging both sulfonyl chloride reactivity and fluorine’s pharmacokinetic benefits .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
  • Substituents : Trifluoromethyl (position 3), chlorophenylsulfanyl (position 5)
  • Key Properties :
    • The trifluoromethyl group (-CF₃) provides extreme electron withdrawal, but the sulfanyl (-S-) group at position 5 introduces steric hindrance.
    • Lower sulfonyl chloride reactivity due to competing electronic effects and steric constraints.
    • Applications: Specialized in agrochemicals where delayed reactivity is advantageous .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
3-Chloro-1H-pyrazole-4-sulfonyl chloride C₃H₂Cl₂N₂O₂S 228.04 Cl (position 3) High electrophilicity Pharmaceuticals, agrochemicals
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride C₇H₁₁ClN₂O₂S 222.74 Ethyl (3), methyl (1) Moderate reactivity Controlled sulfonylation
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride C₅H₅ClF₂N₂O₂S 266.62 Difluoromethyl (1), methyl (3) High lipophilicity, stability Fluorinated drug candidates
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 336.72 Trifluoromethyl (3), sulfanyl (5) Low reactivity Agrochemical intermediates

Biological Activity

3-Chloro-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorine atom and a sulfonyl chloride group. Its structure can be represented as follows:

Chemical Formula C4H4ClN2O2S\text{Chemical Formula C}_4\text{H}_4\text{ClN}_2\text{O}_2\text{S}

This unique arrangement contributes to its reactivity and interaction with biological targets.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Potential
Recent investigations have highlighted the anticancer activity of this compound. It has been found to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

The biological activity of this compound is largely attributed to the presence of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to the inhibition of specific enzymes or receptors involved in disease processes. The pyrazole ring also facilitates π-π stacking interactions, enhancing binding affinity to target biomolecules .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Activity

In a study assessing the anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values demonstrating potent activity against specific cancer types .

Table 2: IC50 Values Against Cancer Cell Lines

Cell Line IC50 (µM) Reference
HeLa15
MCF-720
A54910

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a scaffold for designing novel drugs. Its ability to interact with various biological targets makes it an attractive candidate for further optimization in drug discovery programs aimed at treating infections, inflammatory diseases, and cancers .

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?

  • Methodological Answer :
  • Analgesic/Anti-inflammatory assays : Carrageenan-induced paw edema (rodent models) with oral administration (1% CMC suspension, as in ).
  • Ulcerogenicity testing : Intraperitoneal dosing to assess gastrointestinal toxicity, followed by histopathological analysis .

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